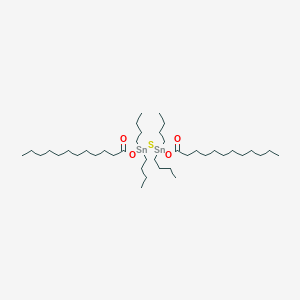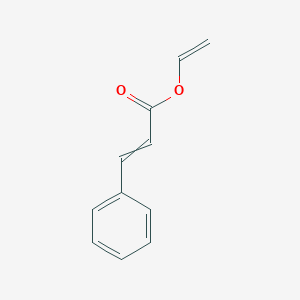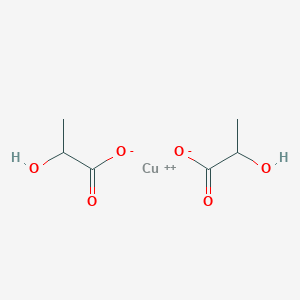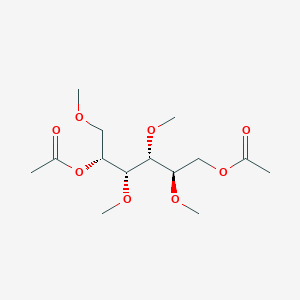
4,4'-Dimethoxystilbene
Übersicht
Beschreibung
4,4'-Dimethoxystilbene (4,4'-DMS) is a synthetic organic compound belonging to the stilbene family. It is an aromatic compound, with a molecular weight of 268.37 g/mol, and a chemical formula of C16H14O2. It is a white crystalline solid that can be used in a variety of applications, including scientific research. In particular, 4,4'-DMS has been studied for its potential applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Photoisomerization Dynamics
The photoisomerization dynamics of 4,4'-dimethoxystilbene have been extensively studied. Research by Zeglinski and Waldeck (1988) in various solvents such as n-alkanes and n-alkyl alcohols revealed insights into the isomerization process influenced by the methoxy group, highlighting the impact of microscopic friction and dielectric interactions on ultrashort time scales (Zeglinski & Waldeck, 1988).
Molecular Synthesis and Spectral Properties
Laarhoven, Nivard, and Havinga (2010) described the synthesis of various 4,4'-dimethoxystilbenes, studying their infrared absorption spectra and molecular refractions. This study provided insights into the influence of non-planarity in styrene and stilbene derivatives (Laarhoven, Nivard, & Havinga, 2010).
Electochemical Oxidation and Product Distribution
Hong et al. (2014) conducted a systematic study on the electrochemical oxidation of this compound. This research focused on detailed product studies and the effect of aromatic substitution on product distribution, offering insights into reaction pathways and product formation (Hong et al., 2014).
Role in Solvent Dielectric Effects
Studies by Park and Waldeck (1990) on the photoisomerization of this compound in different polar solvents revealed the significant role of solvent polarization fields and their coupling to intramolecular reaction coordinates (Park & Waldeck, 1990).
Safety and Hazards
4,4’-Dimethoxystilbene is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects . It is advised to wear protective clothing and eye protection when handling this chemical . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
Wirkmechanismus
Target of Action
It is known that stilbene derivatives, such as 4,4’-dimethoxystilbene, often interact with various cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Stilbenes, in general, are known to interact with their targets in a variety of ways, including direct binding, modulation of enzymatic activity, or alteration of signaling pathways .
Biochemical Pathways
It is known that stilbenes can influence a variety of biochemical pathways, often related to cell growth, apoptosis, and inflammation .
Pharmacokinetics
A study on a similar compound, 3,4,5,40-tetramethoxystilbene (dmu 212), showed that it had more extensive distribution and faster clearance compared to resveratrol . The oral bioavailability of DMU 212 was found to be poor . These findings may provide some insight into the pharmacokinetics of 4,4’-Dimethoxystilbene, but direct studies on this compound are needed for accurate information.
Result of Action
Stilbenes are generally known to have anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Factors such as temperature, light, and the presence of other compounds can often influence the stability and activity of chemical compounds .
Biochemische Analyse
Biochemical Properties
4,4’-Dimethoxystilbene interacts with various enzymes, proteins, and other biomoleculesIt is known that methoxylated stilbenes, such as 4,4’-Dimethoxystilbene, generally exhibit enhanced bioactivity compared to their unmethylated counterparts .
Cellular Effects
Some studies suggest that methoxylated stilbenes, including 4,4’-Dimethoxystilbene, can have detrimental effects on adult survival in certain organisms
Molecular Mechanism
It is known that stilbenes can form dimers as a result of one-electron anodic oxidation and undergo cis/trans-isomerization when bound in a charge-transfer complex
Temporal Effects in Laboratory Settings
It is known that 4,4’-Dimethoxystilbene forms a dimer as a result of one-electron anodic oxidation and undergoes cis/trans-isomerization . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
4,4’-Dimethoxystilbene is involved in the phenylpropanoid pathway, a metabolic pathway that produces a variety of secondary metabolites in plants
Eigenschaften
IUPAC Name |
1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWFCZIEFIQKRV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337089 | |
| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15638-14-9, 4705-34-4 | |
| Record name | Photoanethole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bianisal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,p'-dimethoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOTOANETHOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)











